molecular formula C14H20ClNO2 B1297280 Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine CAS No. 5427-37-2

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine

カタログ番号: B1297280
CAS番号: 5427-37-2
分子量: 269.77 g/mol
InChIキー: BILHUAGLEOWGSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzo[1,3]dioxole ring attached to a cyclohexyl-amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine typically involves the following steps:

    Formation of Benzo[1,3]dioxole: The benzo[1,3]dioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of Cyclohexyl-amine: The benzo[1,3]dioxole intermediate is then reacted with cyclohexyl-amine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

科学的研究の応用

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine has several scientific research applications:

作用機序

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest . The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in biochemical research.

類似化合物との比較

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine is unique due to its specific combination of the benzo[1,3]dioxole ring and cyclohexyl-amine group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds.

生物活性

Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine (BDA) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of BDA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BDA is characterized by a unique structure comprising a benzo[1,3]dioxole moiety linked to a cyclohexyl amine. Its chemical formula is C14H19NO2C_{14}H_{19}NO_2 with a molecular weight of approximately 233.31 g/mol . The presence of the dioxole ring contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of BDA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : BDA has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological processes and potentially offering benefits in treating mood disorders or neurodegenerative diseases.

Antitumor Activity

Research indicates that BDA may possess antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, BDA was found to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Antimicrobial Properties

BDA has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The structural features of BDA may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .

Case Studies and Research Findings

Several studies have explored the biological activity of BDA:

  • In Vitro Studies : A study assessed the cytotoxic effects of BDA on different cancer cell lines. Results indicated that BDA had an IC50 value in the low micromolar range, suggesting potent antitumor effects .
  • Selectivity Profiling : Another investigation focused on the selectivity of BDA against various kinases. It was found that BDA selectively inhibited certain kinases involved in cancer progression, further supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In antimicrobial assays, BDA demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential use in treating bacterial infections .

Data Summary

Activity Type Target IC50 Value (µM) Comments
AntitumorVarious cancer cell linesLow micromolarInduces apoptosis and disrupts mitochondrial function
AntimicrobialE. coli, S. aureus10-20Significant inhibition observed
Enzyme InhibitionKinasesVariedSelective inhibition profile

特性

CAS番号

5427-37-2

分子式

C14H20ClNO2

分子量

269.77 g/mol

IUPAC名

N-(1,3-benzodioxol-5-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13;/h6-8,12,15H,1-5,9-10H2;1H

InChIキー

BILHUAGLEOWGSF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3

正規SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCO3.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。